3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile
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Overview
Description
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is a chemical compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine, methanesulfinyl, and dicarbonitrile groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the methanesulfinyl and dicarbonitrile groups may play a role in its biological activity by interacting with specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-dicyanothiophene: Lacks the methanesulfinyl group but has similar nitrile and chloro groups.
5-(Methanesulfinyl)thiophene-2,4-dicarbonitrile: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is unique due to the combination of chloro, methanesulfinyl, and dicarbonitrile groups on the thiophene ring
Properties
CAS No. |
116170-26-4 |
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Molecular Formula |
C7H3ClN2OS2 |
Molecular Weight |
230.7 g/mol |
IUPAC Name |
3-chloro-5-methylsulfinylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H3ClN2OS2/c1-13(11)7-4(2-9)6(8)5(3-10)12-7/h1H3 |
InChI Key |
YWIGZOISJQJKDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |
Origin of Product |
United States |
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